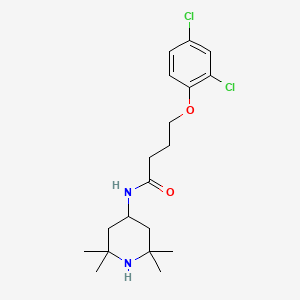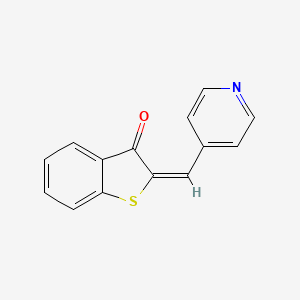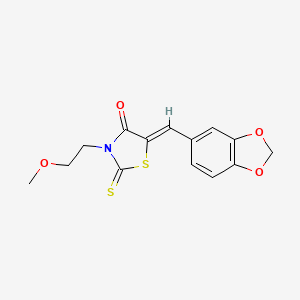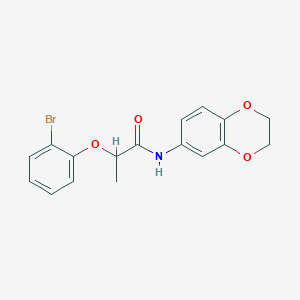
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide involves multiple steps, including reactions with substituted anilines, chlorobutanoyl chloride, and electrophiles in aqueous basic medium or polar aprotic medium. These processes result in various butanamides with significant bioactivity, showcasing the complexity and versatility in synthesizing related compounds (Raza et al., 2019).
Molecular Structure Analysis
Vibrational spectra, HOMO, LUMO, NBO, and MEP analyses provide deep insights into the molecular structure. These studies reveal the molecule's stability, electronic properties, and reactive sites, indicating potential biological activity and interaction mechanisms with biological targets (Mary et al., 2015).
Chemical Reactions and Properties
Compounds structurally related to 4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide exhibit diverse chemical reactions, including selective oxidation of primary alcohols to aldehydes, demonstrating their chemical reactivity and potential for further functionalization (Einhorn et al., 1996).
Physical Properties Analysis
The physical properties, such as crystalline structure and thermal stability, are crucial for understanding the compound's behavior under different conditions. For instance, specific derivatives show particular conformations and intermolecular interactions in their crystal structures, influencing their physical stability and reactivity (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules and potential for participating in various chemical reactions, are defined by the compound's molecular structure. Studies on related compounds highlight their potential as intermediates in the synthesis of biologically active molecules and their antioxidative properties, which could be relevant for applications outside of pharmacology (Dineshkumar & Parthiban, 2022).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N2O2/c1-18(2)11-14(12-19(3,4)23-18)22-17(24)6-5-9-25-16-8-7-13(20)10-15(16)21/h7-8,10,14,23H,5-6,9,11-12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMGEJHSNVVKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4734762.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)
![methyl 4,5-dimethyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4734783.png)
![2-(1,3-benzodioxol-5-yl)-4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4734784.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4734804.png)
![2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4734806.png)
![4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4734812.png)
